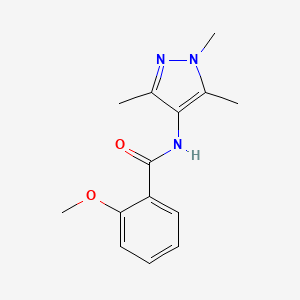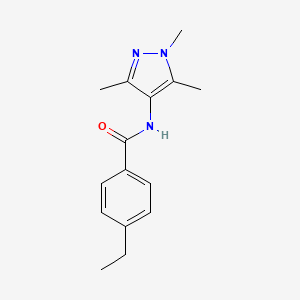![molecular formula C15H23N3O B7458937 2-(2-bicyclo[2.2.1]heptanyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide](/img/structure/B7458937.png)
2-(2-bicyclo[2.2.1]heptanyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-bicyclo[2.2.1]heptanyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide, also known as BCTA, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. BCTA is a small molecule that belongs to the class of pyrazole derivatives and has a unique chemical structure that makes it an attractive candidate for various research studies.
Applications De Recherche Scientifique
2-(2-bicyclo[2.2.1]heptanyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, drug discovery, and chemical biology. 2-(2-bicyclo[2.2.1]heptanyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide has been shown to exhibit potent inhibitory activity against several enzymes such as matrix metalloproteinases (MMPs), which are involved in various pathological conditions including cancer, arthritis, and cardiovascular diseases. 2-(2-bicyclo[2.2.1]heptanyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide has also been shown to inhibit the activity of histone deacetylases (HDACs), which are implicated in several diseases including cancer, neurodegenerative disorders, and inflammation.
Mécanisme D'action
The mechanism of action of 2-(2-bicyclo[2.2.1]heptanyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide involves its ability to bind to the active site of the target enzymes and inhibit their activity. In the case of MMPs, 2-(2-bicyclo[2.2.1]heptanyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide binds to the zinc ion in the active site of the enzyme, thereby preventing the catalytic activity of the enzyme. Similarly, in the case of HDACs, 2-(2-bicyclo[2.2.1]heptanyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide binds to the catalytic domain of the enzyme and inhibits its activity.
Biochemical and Physiological Effects
2-(2-bicyclo[2.2.1]heptanyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide has been shown to exhibit several biochemical and physiological effects in various in vitro and in vivo studies. 2-(2-bicyclo[2.2.1]heptanyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide has been shown to inhibit the proliferation of cancer cells, induce cell cycle arrest, and promote apoptosis. 2-(2-bicyclo[2.2.1]heptanyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide has also been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, 2-(2-bicyclo[2.2.1]heptanyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide has been shown to exhibit neuroprotective effects by inhibiting the activity of HDACs, which are implicated in several neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 2-(2-bicyclo[2.2.1]heptanyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide is its potent inhibitory activity against several enzymes, which makes it an attractive candidate for various research studies. Another advantage of 2-(2-bicyclo[2.2.1]heptanyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide is its small molecular size, which allows it to penetrate cell membranes and reach its target enzymes. However, one of the limitations of 2-(2-bicyclo[2.2.1]heptanyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide is its low solubility in aqueous solutions, which can make it difficult to prepare stock solutions for in vitro studies.
Orientations Futures
2-(2-bicyclo[2.2.1]heptanyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide has several potential applications in various fields, and future research studies can focus on exploring its therapeutic potential in different diseases. One of the future directions could be the development of 2-(2-bicyclo[2.2.1]heptanyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide-based inhibitors for the treatment of cancer, arthritis, and cardiovascular diseases. Another future direction could be the development of 2-(2-bicyclo[2.2.1]heptanyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide-based inhibitors for the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Furthermore, future studies can focus on improving the solubility of 2-(2-bicyclo[2.2.1]heptanyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide in aqueous solutions, which can enhance its bioavailability and efficacy in in vitro and in vivo studies.
Conclusion
In conclusion, 2-(2-bicyclo[2.2.1]heptanyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide is a small molecule that has gained significant attention in the scientific community due to its potential applications in various fields. 2-(2-bicyclo[2.2.1]heptanyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide has been shown to exhibit potent inhibitory activity against several enzymes, and its mechanism of action involves its ability to bind to the active site of the target enzymes and inhibit their activity. 2-(2-bicyclo[2.2.1]heptanyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide has several biochemical and physiological effects, and its advantages and limitations for lab experiments have been discussed. Finally, several future directions have been proposed for exploring the therapeutic potential of 2-(2-bicyclo[2.2.1]heptanyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide in different diseases.
Méthodes De Synthèse
The synthesis method of 2-(2-bicyclo[2.2.1]heptanyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide involves the reaction of 1,3,5-trimethylpyrazole-4-carboxylic acid with bicyclo[2.2.1]hept-2-ene-5,6-dicarboxylic anhydride in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting product is then treated with N,N-dimethylethylenediamine (DMEDA) and acetic anhydride to form 2-(2-bicyclo[2.2.1]heptanyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide.
Propriétés
IUPAC Name |
2-(2-bicyclo[2.2.1]heptanyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O/c1-9-15(10(2)18(3)17-9)16-14(19)8-13-7-11-4-5-12(13)6-11/h11-13H,4-8H2,1-3H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPNQQXYPZHTYKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)NC(=O)CC2CC3CCC2C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-bicyclo[2.2.1]heptanyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4'-(Methylsulfonyl)[1,1'-biphenyl]-2-amine](/img/structure/B7458873.png)



![N-[4-(4-bromophenyl)-5-methyl-1,3-thiazol-2-yl]-2-methylbenzamide](/img/structure/B7458913.png)





![4-chloro-N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B7458970.png)
![5-chloro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B7458976.png)
![2-[2-(2-hydroxyethyl)-1H-benzimidazol-1-yl]-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B7458983.png)